3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid
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Overview
Description
3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid is an organic compound with the molecular formula C₁₀H₁₂O₇S. It belongs to the class of phenylpropanoids and is characterized by the presence of a methoxy group and a sulfooxy group attached to a phenyl ring, along with a propanoic acid side chain .
Mechanism of Action
Target of Action
Dihydroisoferulic Acid 3-O-Sulfate is a metabolite of anthocyanins , which are known to have vascular effects . .
Mode of Action
It is known that anthocyanin metabolites, such as dihydroisoferulic acid 3-o-sulfate, can mediate improvements in vascular function .
Biochemical Pathways
Dihydroisoferulic Acid 3-O-Sulfate is a product of the metabolism of hydroxycinnamic acid conjugates . It is formed through the action of enzymes like sulfotransferase . The compound is part of the larger biochemical pathways involving anthocyanins and their metabolites, which have been linked to various biological processes such as cell adhesion, migration, immune response, and cell differentiation .
Pharmacokinetics
It has been identified in human plasma and urine after coffee consumption , suggesting that it is absorbed and excreted by the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Anthocyanin metabolites, including dihydroisoferulic acid 3-o-sulfate, have been associated with improvements in vascular function . They have been found to exert a dose-dependent improvement of endothelial function in healthy humans .
Action Environment
The action of Dihydroisoferulic Acid 3-O-Sulfate can be influenced by various environmental factors. For instance, the metabolism of hydroxycinnamic acid conjugates to form Dihydroisoferulic Acid 3-O-Sulfate can be affected by factors such as diet and gut microbiota
Biochemical Analysis
Biochemical Properties
It is known that this compound is a product of the metabolism of hydroxycinnamic acid conjugates . It is synthesized as a result of glucuronidation and sulfation reactions .
Cellular Effects
It is known that phenolic compounds, including this compound, can have diverse biological activities including antioxidant, antimicrobial, anti-inflammatory, antiviral, anti-carcinogenicity, and antiaging effects .
Molecular Mechanism
It is known that phenolic compounds can interact with various biomolecules and exert their effects at the molecular level .
Metabolic Pathways
Dihydroisoferulic Acid 3-O-Sulfate is a metabolite of hydroxycinnamic acid conjugates . It is synthesized as a result of glucuronidation and sulfation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid typically involves the sulfonation of 3-(4-Methoxyphenyl)propanoic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, under controlled temperature and pH conditions to ensure selective sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(4-Carboxy-3-(sulfooxy)phenyl)propanoic acid.
Reduction: 3-(4-Methoxy-3-hydroxyphenyl)propanoic acid.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propanoic acid
- 3-(3-Methoxy-4-(sulfooxy)phenyl)propanoic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid
Uniqueness
3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid is unique due to the presence of both methoxy and sulfooxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-methoxy-3-sulfooxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYZVFIROFZCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678634 |
Source
|
Record name | 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258842-21-5 |
Source
|
Record name | 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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